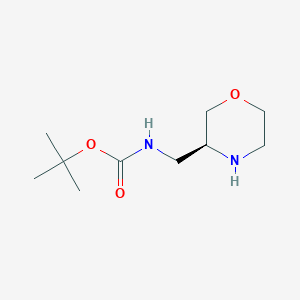

(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate

Description

Historical Context and Discovery

The development of this compound emerged from the broader evolution of carbamate chemistry that began in the mid-20th century. Carbamates as a class of compounds were first systematically studied in the 1940s through the pioneering work of organic chemists who recognized their potential as protecting groups and bioactive molecules. The specific morpholine-containing carbamates gained prominence following the establishment of morpholine as a privileged scaffold in medicinal chemistry during the 1960s and 1970s. The introduction of tert-butoxycarbonyl protecting group chemistry, commonly known as Boc chemistry, revolutionized peptide synthesis and amino acid protection strategies in the 1970s.

The synthesis of stereospecific morpholine derivatives, including this compound, became feasible with advances in asymmetric synthesis methodologies during the 1980s and 1990s. Research efforts focused on developing efficient routes to access enantiomerically pure morpholine building blocks led to the characterization of this compound as catalogued in chemical databases with the Chemical Abstracts Service number 1257850-88-6. The compound's emergence as a synthetic intermediate coincided with the pharmaceutical industry's increased emphasis on chiral drug development and the need for reliable protecting group strategies in complex molecule synthesis.

The historical significance of this compound extends beyond its individual properties to represent the convergence of several important synthetic methodologies. These include the development of reliable methods for morpholine ring formation, advances in carbamate synthesis techniques, and the refinement of asymmetric synthetic approaches that enable access to single enantiomers with high optical purity. The compound's integration into modern synthetic strategies reflects decades of methodological development in heterocyclic chemistry and stereochemical control.

Significance in Organic and Medicinal Chemistry

This compound occupies a central position in contemporary organic synthesis due to its multifaceted utility as both a protecting group and a building block for complex molecule construction. The tert-butoxycarbonyl moiety serves as an acid-labile protecting group that can be selectively removed under mild acidic conditions, making it invaluable for multi-step synthetic sequences. This protecting group strategy enables chemists to temporarily mask the reactivity of the amino functionality while conducting transformations on other parts of the molecule, thereby providing crucial chemoselectivity in synthetic planning.

The morpholine ring system present in this compound contributes significant structural diversity and pharmacological relevance to target molecules. Morpholine derivatives are recognized as privileged scaffolds in drug discovery due to their favorable physicochemical properties, including appropriate lipophilicity, hydrogen bonding capacity, and metabolic stability. The six-membered ring containing both nitrogen and oxygen heteroatoms provides a rigid framework that can influence the three-dimensional orientation of substituents, thereby affecting molecular recognition events with biological targets.

Recent synthetic methodologies have demonstrated the versatility of this compound in various transformation reactions. Research has shown that morpholine carbamates can undergo ring-opening reactions, nucleophilic substitutions, and coupling reactions while maintaining stereochemical integrity. The compound serves as an intermediate in the synthesis of various natural products and pharmaceuticals, where the morpholine ring provides structural rigidity and the carbamate functionality offers synthetic handles for further elaboration. These applications have established this compound as an essential component in the toolkit of medicinal chemists working on complex target synthesis.

Overview of Current Research Applications

Contemporary research applications of this compound span multiple domains of chemical science, with particular emphasis on pharmaceutical development and synthetic methodology advancement. In drug discovery programs, this compound serves as a key intermediate in the synthesis of bioactive molecules targeting various therapeutic areas. Research has demonstrated its utility in preparing morpholine-containing compounds that exhibit activity against cancer cell lines, with some derivatives showing significant cytotoxic effects in preliminary screening studies.

The compound has found extensive application in the development of kinase inhibitors, where the morpholine ring serves as a bioisostere for other heterocyclic systems. Research groups have utilized this building block in structure-activity relationship studies aimed at optimizing the pharmacological profiles of lead compounds. The stereochemical purity of the S-enantiomer provides advantages in these applications, as it enables researchers to study the specific binding interactions and selectivity profiles that arise from defined three-dimensional molecular arrangements.

| Research Application | Target Area | Key Findings |

|---|---|---|

| Cancer Drug Development | Kinase Inhibition | Enhanced selectivity with S-configuration |

| Synthetic Methodology | Asymmetric Synthesis | High stereochemical retention in transformations |

| Natural Product Synthesis | Complex Molecule Assembly | Efficient protecting group strategy |

| Medicinal Chemistry | Structure-Activity Studies | Morpholine as privileged scaffold |

Advanced synthetic methodologies continue to expand the utility of this compound in research settings. Recent developments in photoredox chemistry have enabled new transformation pathways for morpholine carbamates, allowing for the construction of complex polycyclic frameworks through radical-mediated processes. These methodologies have proven particularly valuable in natural product synthesis, where the ability to form multiple carbon-carbon bonds while preserving stereochemical information represents a significant synthetic advantage.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound embodies several fundamental principles of heterocyclic chemistry that contribute to its synthetic and biological relevance. The morpholine ring system represents a six-membered saturated heterocycle containing both nitrogen and oxygen atoms in a 1,4-relationship, creating a chair-like conformation that exhibits specific conformational preferences. The presence of the oxygen atom introduces an anomeric effect that influences the conformational equilibrium and affects the spatial arrangement of substituents attached to the ring.

The stereochemical designation at the 3-position of the morpholine ring introduces a defined chiral center that controls the three-dimensional orientation of the attached carbamate-bearing methylene group. This stereochemical feature becomes particularly important in biological systems where molecular recognition events depend on precise spatial arrangements of functional groups. Research has demonstrated that the S-configuration provides distinct binding characteristics compared to its R-enantiomer, highlighting the importance of stereochemical control in drug development applications.

The carbamate functional group contributes additional structural complexity through its planar geometry and hydrogen bonding capabilities. The carbonyl oxygen and nitrogen hydrogen serve as hydrogen bond acceptor and donor sites, respectively, enabling the formation of intermolecular interactions that can influence molecular assembly and biological recognition. The tert-butyl ester portion of the carbamate provides steric bulk that affects the conformational landscape of the molecule while serving as a protecting group that can be selectively removed under controlled conditions.

The combination of these structural elements creates a molecule with well-defined conformational preferences and predictable reactivity patterns. The morpholine ring adopts a chair conformation that places the carbamate-bearing substituent in either an axial or equatorial position, with the S-configuration favoring arrangements that minimize steric interactions. This conformational preference has been confirmed through nuclear magnetic resonance studies and computational modeling, providing detailed insights into the three-dimensional structure of this important synthetic intermediate.

Properties

IUPAC Name |

tert-butyl N-[[(3S)-morpholin-3-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGAMPLHQAGRIU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657776 | |

| Record name | tert-Butyl {[(3S)-morpholin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257850-88-6 | |

| Record name | tert-Butyl {[(3S)-morpholin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Morpholin-3-ylmethyl Amines

A common and reliable method involves the reaction of the (S)-morpholin-3-ylmethylamine with di-tert-butyl dicarbonate to form the Boc-protected carbamate. This reaction is typically performed under mild basic conditions to prevent racemization.

- Dissolve (S)-morpholin-3-ylmethylamine in an appropriate solvent such as dichloromethane or tetrahydrofuran.

- Add di-tert-butyl dicarbonate (Boc2O) in slight excess.

- Add a base such as triethylamine or sodium bicarbonate to neutralize the generated acid.

- Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 0–25 °C) for several hours.

- Monitor the reaction progress by TLC or HPLC.

- Upon completion, the reaction mixture is washed, dried, and concentrated.

- Purify the product by flash chromatography or recrystallization.

This method is favored for its simplicity and high yield with retention of stereochemistry.

Synthesis from Protected Piperidine Derivatives

According to patent literature (WO2009133778A1), related carbamate derivatives such as tert-butyl 3-aminopiperidine-1-carboxylate can be synthesized by reacting tert-butyl 3-(alkoxycarbonylamino)piperidine mono 1-carboxylate with a base, followed by deprotection and functional group transformation. Although this patent focuses on piperidine derivatives, the methodology can be adapted for morpholine analogs by:

- Starting with a protected amino alcohol or amine.

- Using di-tert-butyl dicarbonate for Boc protection.

- Employing bases to facilitate selective reactions.

This approach is useful for preparing carbamate derivatives with various alkoxycarbonyl groups and may be adapted to morpholine systems.

Detailed Data Table: Stock Solution Preparation (From GLPBio)

| Amount of Compound (mg) | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM solution (mL) | 4.6236 | 23.1182 | 46.2364 |

| 5 mM solution (mL) | 0.9247 | 4.6236 | 9.2473 |

| 10 mM solution (mL) | 0.4624 | 2.3118 | 4.6236 |

Note: This table illustrates the volumes of solvent required to prepare stock solutions of different concentrations for the compound, useful for formulation and biological testing.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Notes |

|---|---|---|---|---|

| Boc Protection of Morpholin-3-ylmethylamine | (S)-morpholin-3-ylmethylamine | Di-tert-butyl dicarbonate, base (TEA) | Room temp, several hours | High yield, stereochemistry retained |

| Adapted from Piperidine Carbamate Synthesis (Patent) | tert-butyl 3-(alkoxycarbonylamino)piperidine derivatives | Base, Boc2O | Mild to moderate temp | Applicable to morpholine analogs, flexible alkoxycarbonyl groups |

| In Vivo Formulation Preparation | Purified compound | DMSO, PEG300, Tween 80, Corn oil | Mixing with solvent order, clarity check | For biological testing, not synthesis |

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Oxidized derivatives of the morpholine ring

Reduction: Reduced forms of the carbamate group

Substitution: Substituted carbamate derivatives

Scientific Research Applications

(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate (CAS: 1187929-79-8)

This compound replaces the carbamate group with a carboxylate, reducing steric bulk and altering polarity. The similarity score of 0.90 reflects structural overlap but distinct reactivity. The carboxylate group enhances solubility in aqueous media, making it preferable for formulations requiring higher bioavailability .

tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride (CAS: 1802489-65-1)

The hydrochloride salt (similarity: 0.89) improves crystallinity and stability compared to the free base. This modification is advantageous for storage and handling in industrial settings .

Heterocyclic Analogues

tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate (Ref #54-OR306290)

This pyrimidine-pyrrolidine hybrid (similarity: 0.85) diverges significantly due to its pyrimidine substituent. Its molecular weight (264.32 g/mol) and logP value differ, influencing pharmacokinetic profiles .

Cyclohexyl Derivatives (e.g., Compound 296 in )

tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296) substitutes the morpholine ring with a cyclohexyl group, introducing conformational rigidity. The methoxy group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Synthetic routes for such derivatives often require multi-step protocols involving amination and coupling reactions .

Substituent-Modified Carbamates

(S)-tert-Butyl 1-hydroxy-3-phenylpropan-2-yl carbamate (85)

This compound () features a hydroxy-phenylpropan-2-yl chain, increasing hydrogen-bonding capacity. Its synthesis via cyanuric fluoride and NaBH4/MeOH highlights divergent reactivity compared to morpholinyl derivatives. The hydroxy group may confer antioxidant properties or susceptibility to oxidation .

(S)-tert-Butyl 1-oxo-3-phenylpropan-2-yl carbamate (86)

The ketone group in 86 introduces electrophilic character, enabling nucleophilic additions. This contrasts with the morpholine derivative’s nucleophilic nitrogen, which participates in acid-base reactions. The ketone also reduces stability under basic conditions .

Comparative Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound (CAS) | Core Structure | Key Functional Groups | Similarity Score | Molecular Weight (g/mol) |

|---|---|---|---|---|

| (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate (169750-75-8) | Morpholine | Carbamate, tert-butyl | 1.00 | ~229.3 (estimated) |

| (R)-enantiomer (1257850-83-1) | Morpholine | Carbamate, tert-butyl | 1.00 | ~229.3 |

| tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate (1187929-79-8) | Morpholine | Carboxylate, aminomethyl | 0.90 | ~230.3 |

| tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate (54-OR306290) | Pyrrolidine | Pyrimidine, carbamate | 0.85 | 264.32 |

Research Implications

The structural nuances of this compound and its analogs dictate their roles in drug discovery. Morpholine derivatives excel in solubility and metabolic stability, while pyrimidine or cyclohexyl analogs offer tailored binding properties. Enantiomeric purity remains critical for chiral drug candidates, necessitating rigorous analytical validation .

Biological Activity

(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate, also known by its CAS number 1257850-88-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.

This compound can be synthesized through various methods, typically involving the reaction of morpholine derivatives with tert-butyl carbamate. The chemical structure features a morpholine ring, which is known for its role in enhancing the solubility and bioavailability of compounds.

Chemical Structure

| Property | Details |

|---|---|

| Molecular Formula | C10H20N2O3 |

| Molar Mass | 216.28 g/mol |

| CAS Number | 1257850-88-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an inhibitor of certain enzymes, particularly those involved in inflammatory processes. The compound's mechanism may include:

- Inhibition of Serine Proteases : These enzymes play a crucial role in various physiological processes, including inflammation and immune responses.

- Modulation of Signaling Pathways : By inhibiting specific pathways, the compound can alter cellular responses related to inflammation and pain perception.

Biological Activity

Research has demonstrated several potential biological activities associated with this compound:

- Anti-inflammatory Effects : Studies indicate that the compound can reduce inflammatory markers in vitro and in vivo models, suggesting its potential use in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary investigations have shown that this compound exhibits antimicrobial activity against various bacterial strains.

- Cytotoxicity Against Cancer Cells : In vitro studies have evaluated the cytotoxic effects on cancer cell lines, revealing selective toxicity that warrants further exploration.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory cytokines compared to controls, indicating its therapeutic potential for rheumatoid arthritis.

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising for further development as an antimicrobial agent.

Case Study 3: Cytotoxicity Against Cancer Cells

Research evaluating the cytotoxic effects on various cancer cell lines revealed that this compound exhibited selective cytotoxicity against human lung carcinoma A549 cells with an IC50 value of 15 µM. This suggests potential for development as an anticancer agent.

Data Summary

| Activity | Model/Type | Outcome |

|---|---|---|

| Anti-inflammatory | Murine arthritis model | Reduced paw swelling |

| Antimicrobial | Bacterial strains | Effective inhibition |

| Cytotoxicity | Cancer cell lines | Selective cytotoxicity observed |

Q & A

Q. What are the optimal synthetic routes for introducing the tert-butyl carbamate group in (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate?

The tert-butyl carbamate (Boc) group is typically introduced via reaction of the primary or secondary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example:

- Stepwise Protection : In the synthesis of structurally similar compounds, the amine precursor is treated with Boc anhydride in dichloromethane (DCM) or tetrahydrofuran (THF) using a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction is stirred at room temperature for 12–24 hours, followed by purification via column chromatography .

- Key Considerations : Ensure anhydrous conditions to prevent Boc group hydrolysis. Monitor reaction progress using TLC or LC-MS.

Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Analyze characteristic peaks (e.g., δ 1.42 ppm for Boc methyl groups, δ 3.40–3.70 ppm for morpholine protons) .

- Mass Spectrometry (MS) : Confirm molecular weight ([M+H]+ expected for C11H21N2O3: 253.15 g/mol).

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to verify enantiomeric excess (ee) ≥ 98% .

- X-ray Crystallography : Definitive confirmation of absolute configuration for crystalline derivatives .

Q. What is the role of the morpholine moiety in modulating the compound’s reactivity and biological interactions?

The morpholine ring contributes to:

- Solubility : Enhances water solubility via its polar oxygen atom.

- Conformational Rigidity : Restricts rotational freedom, favoring specific binding poses in enzyme-substrate interactions.

- Electron-Donating Effects : Facilitates nucleophilic reactions at the carbamate group, critical for prodrug activation or covalent inhibitor design .

Advanced Research Questions

Q. How can stereochemical integrity be preserved during multi-step synthesis of this compound?

- Chiral Auxiliaries : Use enantiopure starting materials or chiral catalysts (e.g., Jacobsen’s catalyst for epoxidation).

- Dynamic Kinetic Resolution : Employ conditions where racemization is minimized during key steps (e.g., SN2 reactions).

- Case Study : In the synthesis of tert-butyl ((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)carbamate, stereocenters were preserved using low-temperature reactions and chiral HPLC purification .

Q. How should researchers address contradictions in biological activity data for this compound?

- Orthogonal Assays : Cross-validate enzyme inhibition data (e.g., IC50) with cellular assays (e.g., proliferation inhibition in cancer cell lines).

- Purity Verification : Ensure ≥95% purity via HPLC and exclude contaminants (e.g., residual solvents, diastereomers) .

- Meta-Analysis : Compare results across studies using standardized protocols (e.g., ATP concentration in kinase assays).

Q. What computational strategies are effective in predicting the interaction of this compound with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model binding poses with targets (e.g., kinases, GPCRs).

- MD Simulations : Perform 100-ns simulations to assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å).

- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data to design analogs with improved potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.